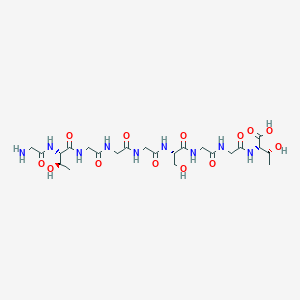
Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine is a synthetic peptide composed of multiple glycine, threonine, and serine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: Activated amino acids are coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield reduced thiol groups.
Scientific Research Applications
Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate these targets’ activity, leading to downstream effects on cellular pathways. For example, it could inhibit or activate signaling pathways involved in cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with immunosuppressive and anxiolytic effects.
Glycyl-L-tyrosine: Used as a reference material in pharmaceutical research.
Glycyl-L-prolyl-L-glutamate: Investigated for its neuroprotective properties in Alzheimer’s disease.
Uniqueness
Glycyl-L-threonylglycylglycylglycyl-L-serylglycylglycyl-L-threonine is unique due to its specific sequence and potential applications in various fields. Its multiple glycine residues provide flexibility, while the threonine and serine residues offer functional groups for further modification.
Properties
CAS No. |
670225-83-9 |
|---|---|
Molecular Formula |
C23H39N9O13 |
Molecular Weight |
649.6 g/mol |
IUPAC Name |
(2S,3R)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C23H39N9O13/c1-10(34)19(31-13(36)3-24)22(43)29-6-16(39)25-4-14(37)26-7-17(40)30-12(9-33)21(42)28-5-15(38)27-8-18(41)32-20(11(2)35)23(44)45/h10-12,19-20,33-35H,3-9,24H2,1-2H3,(H,25,39)(H,26,37)(H,27,38)(H,28,42)(H,29,43)(H,30,40)(H,31,36)(H,32,41)(H,44,45)/t10-,11-,12+,19+,20+/m1/s1 |
InChI Key |
QHQRYYKDJILFOF-KWSSFSTOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)O)C(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



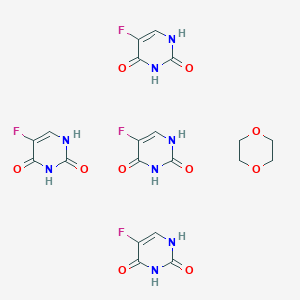
![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
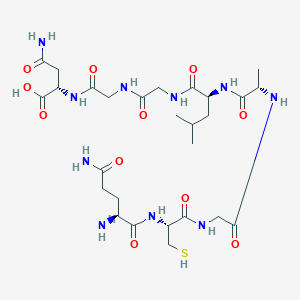
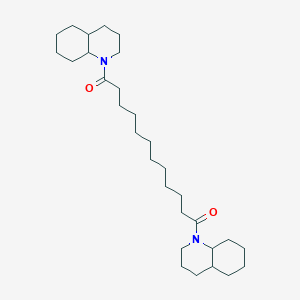
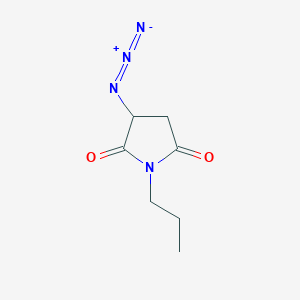
![Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12535925.png)
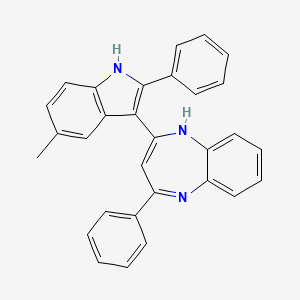
![2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol](/img/structure/B12535932.png)

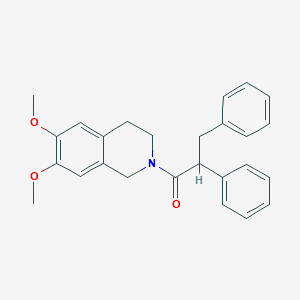
![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)
![(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one](/img/structure/B12535951.png)

